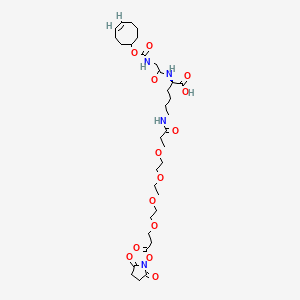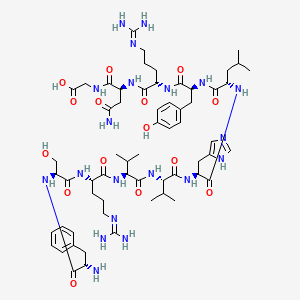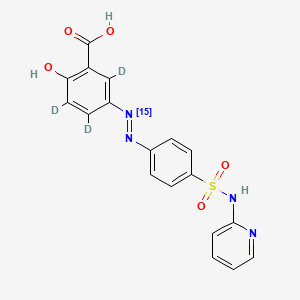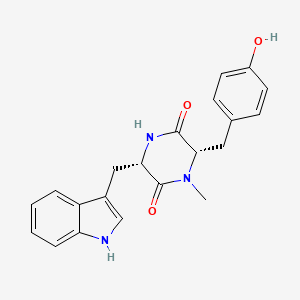
Quellenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quellenin is a novel anti-Saprolegnia compound isolated from the deep-sea fungus Aspergillus species YK-76. This compound has shown significant potential in combating Saprolegnia parasitica, a virulent pathogen affecting fish such as salmon and trout, which causes substantial damage and losses in commercial aquaculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quellenin is primarily isolated from the deep-sea fungus Aspergillus species YK-76. The isolation process involves culturing the fungus in specific broths and extracting the compound through various chromatographic techniques . The detailed synthetic routes and reaction conditions for this compound are not extensively documented, as it is mainly obtained through natural extraction.
Industrial Production Methods
Currently, the industrial production of this compound is not well-established due to its recent discovery and the complexity of its natural extraction process. Further research and development are required to optimize the production methods for large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Quellenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different properties.
Wissenschaftliche Forschungsanwendungen
Quellenin has several scientific research applications, including:
Chemistry: this compound serves as a lead compound for developing new anti-Saprolegnia agents.
Biology: It is used to study the biological mechanisms of Saprolegnia parasitica and other related pathogens.
Medicine: this compound has potential therapeutic applications in treating infections caused by Saprolegnia parasitica.
Industry: It can be used in aquaculture to prevent and control saprolegniasis, thereby reducing economic losses.
Wirkmechanismus
Quellenin exerts its effects by targeting specific molecular pathways in Saprolegnia parasitica. The exact mechanism involves inhibiting the growth and proliferation of the pathogen, thereby preventing the spread of infection. The molecular targets and pathways involved in this process are still under investigation, but initial studies suggest that this compound interferes with critical cellular processes in the pathogen .
Vergleich Mit ähnlichen Verbindungen
Quellenin is unique compared to other anti-Saprolegnia compounds due to its origin from deep-sea fungi and its potent activity against Saprolegnia parasitica. Similar compounds include:
Diorcinol: Another compound isolated from the same fungus, showing anti-Saprolegnia activity.
Violaceol-I and Violaceol-II: Known compounds with similar biological activities.
This compound stands out due to its higher potency and unique structural features, making it a promising candidate for further development and research.
Eigenschaften
Molekularformel |
C21H21N3O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1 |
InChI-Schlüssel |
QVUGVMYAQOTVMJ-OALUTQOASA-N |
Isomerische SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Kanonische SMILES |
CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)

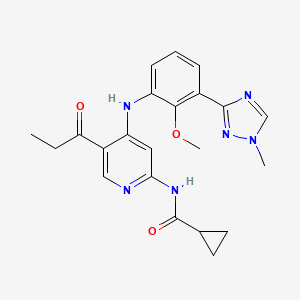
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
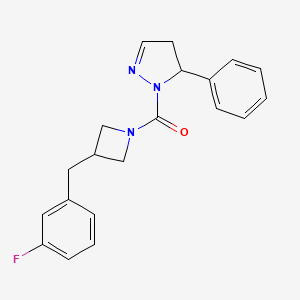


![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)

